molecular formula C16H17Cl2N3O4 B2924259 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034535-12-9

2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2924259
CAS No.: 2034535-12-9
M. Wt: 386.23
InChI Key: KQIUJQICSBBCBB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, an oxadiazole ring, and an oxan-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid under controlled conditions.

    Oxadiazole Ring Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring. This can be accomplished by reacting hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the oxadiazole derivative in the presence of suitable coupling agents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

    Agriculture: It can be used as a herbicide due to its ability to inhibit the growth of unwanted plants.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar dichlorophenoxy group but different overall structure.

    2-methyl-4-chlorophenoxyacetic acid: A herbicide with a similar mode of action but different chemical structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of a dichlorophenoxy group, an oxadiazole ring, and an oxan-4-yl moiety

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O4/c17-11-1-2-13(12(18)7-11)24-9-14(22)19-8-15-20-16(21-25-15)10-3-5-23-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIUJQICSBBCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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